molecular formula C28H49NO6S B12420831 Tauro-Obeticholic acid-d5 (sodium)

Tauro-Obeticholic acid-d5 (sodium)

Cat. No.: B12420831
M. Wt: 532.8 g/mol
InChI Key: JEZXQTZLWHAKAC-IVCCNVDWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tauro-Obeticholic Acid-d5 involves the deuteration of Tauro-Obeticholic Acid. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecular structure . The key steps in the synthesis of Obeticholic Acid, which is a precursor to Tauro-Obeticholic Acid, involve hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis .

Industrial Production Methods: Industrial production of Obeticholic Acid, and by extension Tauro-Obeticholic Acid-d5, involves a scalable four-step process. This process includes the isolation of an amide intermediate, followed by hydrogenation, basic epimerization, ketone reduction, and amide hydrolysis in a one-pot procedure . The use of efficient single recrystallization for final purification makes the process environmentally friendly and yields high purity products.

Chemical Reactions Analysis

Types of Reactions: Tauro-Obeticholic Acid-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products: The major products formed from these reactions include various deuterium-labeled derivatives of Tauro-Obeticholic Acid, which are used in pharmacokinetic and metabolic studies .

Scientific Research Applications

Tauro-Obeticholic Acid-d5 is widely used in scientific research due to its stability and bioavailability. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: Tauro-Obeticholic Acid-d5 is unique due to its deuterium labeling, which enhances its stability and allows for more accurate quantitation in pharmacokinetic studies. This makes it a valuable tool in drug development and metabolic research .

Properties

Molecular Formula

C28H49NO6S

Molecular Weight

532.8 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-6-(1,1,2,2,2-pentadeuterioethyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C28H49NO6S/c1-5-19-23-16-18(30)10-12-28(23,4)22-11-13-27(3)20(7-8-21(27)25(22)26(19)32)17(2)6-9-24(31)29-14-15-36(33,34)35/h17-23,25-26,30,32H,5-16H2,1-4H3,(H,29,31)(H,33,34,35)/t17-,18-,19-,20-,21+,22+,23+,25+,26-,27-,28-/m1/s1/i1D3,5D2

InChI Key

JEZXQTZLWHAKAC-IVCCNVDWSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)O

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCCS(=O)(=O)O)C)C)O

Origin of Product

United States

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